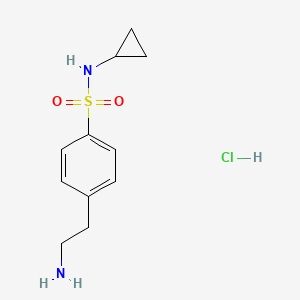

4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride , commonly referred to as AEBSF , is a synthetic organic compound. It belongs to the class of benzenesulfonyl fluorides and is widely used as a protease inhibitor in various biochemical and biological studies . AEBSF is particularly valuable for preserving protein integrity by inhibiting proteolytic degradation.

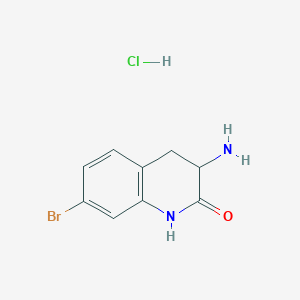

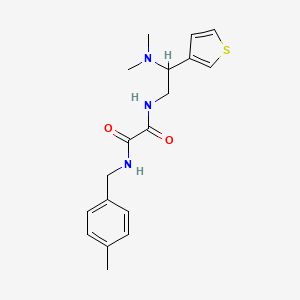

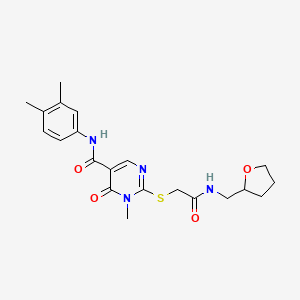

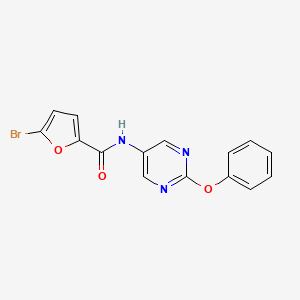

Molecular Structure Analysis

The molecular formula of AEBSF is C8H10FNO2S · HCl , with a molecular weight of approximately 239.69 g/mol . Its chemical structure consists of a benzene ring with a cyclopropyl group attached to it, along with an aminoethyl group and a sulfonamide functional group. The hydrochloride salt ensures water solubility and stability .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide compounds, such as 4-Amino-N-(2-hydroxy-4-pentadecylbenzenesulfonamide), have been synthesized through reactions involving specific aldehydes and aminobenzenesulfonamide in the presence of acetic acid in ethanol. These processes have been characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis, showcasing the diversity and complexity in the synthesis of sulfonamide derivatives (G. Naganagowda & A. Petsom, 2011).

Antimycobacterial Agents

Sulfonamides with tunable cysteine-activated SO2 release profiles have shown potent antimycobacterial activity, with N-Benzyl-2,4-dinitrobenzenesulfonamide demonstrating higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis (Satish R. Malwal et al., 2012).

Oxidation Catalysts

Sulfonamide-substituted iron phthalocyanines have been designed considering solubility and stability, leading to remarkable stability under oxidative conditions. These compounds have been utilized in the oxidation of olefins, showcasing their potential as oxidation catalysts (Umit Işci et al., 2014).

Anticancer Activity

New sulfonamide derivatives have demonstrated pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines, highlighting their potential as anticancer agents (A. Cumaoğlu et al., 2015).

Anticonvulsant Activity

4-Aminobenzenesulfonamide derivatives with branched-alkylamide moieties have been evaluated for their inhibition of carbonic anhydrase isoforms and shown promising anticonvulsant activity. These findings indicate the potential therapeutic applications of sulfonamide derivatives in treating epilepsy (Naama Hen et al., 2011).

Antimicrobial Study

Novel sulfonamide derivatives have been synthesized and demonstrated significant antimicrobial activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents (S. Vanparia et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and they play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, which prevents these enzymes from catalyzing their typical reactions . This modification results in the inhibition of several serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, the inhibition of trypsin and chymotrypsin impacts protein digestion, while the inhibition of plasmin, kallikrein, and thrombin affects blood clotting . Moreover, AEBSF’s inhibition of these enzymes can also impact immune response and cell division, as serine proteases play a role in these processes .

Pharmacokinetics

It is known that aebsf is water-soluble . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability

Result of Action

The inhibition of serine proteases by AEBSF can have several cellular and molecular effects. For example, it can prevent protein degradation, which is particularly useful in the process of protein purification . Additionally, AEBSF has been reported to prolong the survival of mice infected with Toxoplasma gondii and inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

The action of AEBSF can be influenced by environmental factors. For instance, the stability of AEBSF in aqueous solution is pH-dependent. Solutions of AEBSF at pH less than 7 are stable for up to six months when stored in the refrigerator . Solutions at ph greater than 7 are less stable . Therefore, the pH of the environment can significantly impact the efficacy and stability of AEBSF .

properties

IUPAC Name |

4-(2-aminoethyl)-N-cyclopropylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c12-8-7-9-1-5-11(6-2-9)16(14,15)13-10-3-4-10;/h1-2,5-6,10,13H,3-4,7-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQPCOOCDYUAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-N-cyclopropylbenzenesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2913830.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2913834.png)